molecular formula C15H23NO3S B256390 N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide

Cat. No. B256390
M. Wt: 297.4 g/mol
InChI Key: DLFFQRINJBQMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are important mediators of inflammation and pain. NS-398 has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease.

Mechanism of Action

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide selectively inhibits COX-2, which is responsible for the production of prostaglandins in response to inflammation and injury. By inhibiting COX-2, N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been shown to reduce oxidative stress, inhibit angiogenesis, and modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. Another advantage is its ability to enhance the effectiveness of chemotherapy drugs and radiation therapy in cancer treatment.
One limitation of N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide is its limited bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo. Another limitation is its potential for off-target effects, which can interfere with other biological processes.

Future Directions

There are a number of future directions for research on N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective COX-2 inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide in cancer patients. Additionally, there is interest in exploring the potential of N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide in combination with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 3-ethyl-4-methoxybenzenesulfonyl chloride with cyclohexylamine, followed by the addition of a methyl group to the benzene ring using a Friedel-Crafts reaction. The final step involves the conversion of the sulfonyl group to a sulfonamide using ammonia.

Scientific Research Applications

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of cancer, inflammation, and cardiovascular disease. In cancer research, N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has also been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy.
In inflammation research, N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been shown to reduce inflammation in animal models of arthritis, colitis, and asthma. N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines.
In cardiovascular research, N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been shown to reduce the formation of atherosclerotic plaques in animal models of atherosclerosis. N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has also been shown to reduce blood pressure and improve endothelial function.

properties

Product Name

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C15H23NO3S/c1-3-12-11-14(9-10-15(12)19-2)20(17,18)16-13-7-5-4-6-8-13/h9-11,13,16H,3-8H2,1-2H3

InChI Key

DLFFQRINJBQMCI-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.